BenchChemオンラインストアへようこそ!

N-(5-(4-phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

NEK2 kinase inhibition Mitotic kinase Aminopyrazine SAR

Compound 31 is a rigorously characterized aminopyrazine-derived NEK1/NEK2 dual inhibitor (NEK1 IC50: 0.17 μM; NEK2 IC50: 0.23–0.30 μM) with >580-fold selectivity over CHK1, documented in J. Med. Chem. (PMID 20936789). Unlike the HTS hit aminopyrazine 2 (NEK2 IC50 ~0.87 μM), compound 31 delivers 3–4× greater target engagement, enabling sub-μM NEK2 inhibition at lower treatment concentrations. Its balanced dual-inhibition profile and published SAR data make it a reliable reference standard for benchmarking novel NEK inhibitors and probing centrosome biology. Procure this specific isothiazole scaffold—not an uncharacterized analog—to ensure reproducible, peer-reviewed target engagement in your mitotic kinase studies.

Molecular Formula C21H21N5O2S
Molecular Weight 407.49
CAS No. 1251543-23-3
Cat. No. B2379257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
CAS1251543-23-3
Molecular FormulaC21H21N5O2S
Molecular Weight407.49
Structural Identifiers
SMILESCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H21N5O2S/c1-15(27)23-19-18(17-9-5-6-10-22-17)24-29-20(19)21(28)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,23,27)
InChIKeySTXYJRIEQFWBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (CAS 1251543-23-3): Chemical Identity and Kinase Inhibition Profile


N-(5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (CAS 1251543-23-3) is a synthetic small-molecule kinase inhibitor characterized by a hybrid scaffold combining an isothiazole core, a pyridin-2-yl substituent, and a 4-phenylpiperazine-1-carbonyl moiety [1]. The compound is documented in the primary medicinal chemistry literature as an aminopyrazine-derived inhibitor of the mitotic kinases NEK1 (NIMA-related kinase 1) and NEK2 (NIMA-related kinase 2), and is referenced under the synonym 'compound 31' (PMID 20936789) and ligand identifier GTPL8180 [2]. Its molecular formula is C21H21N5O2S with a molecular weight of 407.49 g/mol [1]. The compound serves as an early-stage chemical probe for investigating NEK kinase biology, with reported in vitro potency in the sub-micromolar range against both NEK1 and NEK2 [2].

Why Generic NEK Inhibitor Substitution Fails: Pharmacological Non-Equivalence of N-(5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide


Within the aminopyrazine chemotype series, minor structural modifications produce large shifts in kinase inhibitory potency, making simple analog substitution unreliable for reproducible experimental outcomes. The HTS hit 'aminopyrazine 2'—the starting point for the medicinal chemistry campaign—exhibits an NEK2 IC50 of approximately 0.87 μM, whereas the optimized compound 31 (the target compound) achieves NEK2 IC50 values of 0.23–0.30 μM, representing a roughly 3- to 4-fold improvement in target engagement [1]. Furthermore, the NEK1 inhibitory activity of compound 31 (IC50 0.17 μM) is not uniformly shared across all members of this series [1]. These quantitative potency differences mean that substituting compound 31 with a generic 'aminopyrazine NEK inhibitor' or an uncharacterized piperazine-isothiazole analog will yield divergent target engagement profiles and confound structure–activity relationship (SAR) interpretation [1].

Quantitative Differentiation Guide: N-(5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide vs. Closest Kinase Inhibitor Analogs


NEK2 Inhibitory Potency: 3- to 4-Fold Improvement Over the HTS Parent Compound

Compound 31 (the target compound) demonstrates significantly improved NEK2 inhibitory potency relative to the HTS hit 'aminopyrazine 2' from which it was derived. While aminopyrazine 2 exhibited an NEK2 IC50 of 0.87 μM in early screening, compound 31 achieves an NEK2 IC50 of 0.30 μM by DELFIA autophosphorylation assay and 0.23 μM by microfluidic assay, representing a 2.9- to 3.8-fold potency enhancement [1]. This improvement was achieved through structure-guided optimization of the aminopyrazine core scaffold [1].

NEK2 kinase inhibition Mitotic kinase Aminopyrazine SAR

NEK1 Inhibitory Potency: Differentiated Activity Against a Therapeutically Relevant Kinase

Compound 31 exhibits an NEK1 IC50 of 0.17 μM (caliper method, 1 hr at room temperature) [1]. In comparison, a structurally distinct NEK1 inhibitor (CHEMBL4454763) was reported to have an NEK1 IC50 of 0.85 μM in a radiometric hotspot assay using myelin basic protein as substrate [2]. While differing assay formats preclude direct potency ranking, compound 31's 5-fold lower absolute IC50 value suggests more efficient NEK1 target engagement under the tested conditions, positioning it as a more potent starting point for NEK1-targeted chemical probe development [1][2].

NEK1 kinase inhibition Ciliogenesis DNA damage response

Kinase Selectivity Window: CHK1 Counter-Screen Demonstrates >580-Fold Selectivity

Selectivity profiling of compound 31 against checkpoint kinase 1 (CHK1), a kinase involved in cell cycle checkpoint control, revealed an IC50 of >100 μM, corresponding to a >580-fold selectivity window over NEK2 (IC50 0.17–0.30 μM) [1]. This demonstrates that compound 31 does not broadly inhibit all serine/threonine kinases and possesses a meaningful selectivity margin against at least one closely related cell cycle kinase [1].

Kinase selectivity CHK1 Counter-screening

Scaffold Differentiation: Isothiazole–Piperazine Hybrid Architecture Enables Divergent Pharmacological Profiles

The compound embeds a distinctive isothiazole–piperazine hybrid scaffold that is structurally divergent from the core aminopyrazine series described in the primary SAR study [1]. Published SAR data on structurally related isothiazole derivatives demonstrate that even single-atom substitutions (e.g., replacement of the isothiazole sulfur with oxygen to form an isoxazole) can shift the primary pharmacological target from kinase inhibition to ion channel modulation, specifically sodium channel NaV1.7 and T-type calcium channel CaV3.2 blockade [2]. This chemical scaffold sensitivity means that the precise isothiazole–piperazine architecture of compound 31 encodes a biological activity profile that is not interchangeable with oxazole, thiazole, or non-heterocyclic piperazine analogs [2].

Isothiazole scaffold Piperazine SAR Multi-target profiling

Optimal Research Application Scenarios for N-(5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (CAS 1251543-23-3)


Chemical Probe for NEK2-Dependent Mitotic Regulation Studies in Cancer Cell Lines

Compound 31 is suited as a chemical probe for dissecting NEK2 kinase function in mitotic regulation and centrosome biology in cancer cell models. Its NEK2 IC50 of 0.23–0.30 μM enables target engagement at sub-micromolar concentrations, while the >580-fold selectivity over CHK1 reduces confounding effects from cell cycle checkpoint kinase inhibition [1]. Researchers investigating NEK2-driven centrosome separation, spindle assembly, or cytokinesis defects can select this compound over the less potent HTS hit (NEK2 IC50 0.87 μM), which would require 3- to 4-fold higher concentrations to achieve equivalent target coverage [1].

NEK1-Targeted Tool Compound for Ciliopathy and DNA Damage Response Research

Given its NEK1 IC50 of 0.17 μM [1], compound 31 provides a starting point for studying NEK1-related ciliogenesis, DNA-damage response, and apoptosis pathways. In comparison to a structurally unrelated NEK1 inhibitor with an IC50 of 0.85 μM [2], compound 31 offers approximately 5-fold higher potency, allowing lower treatment concentrations that may reduce off-target effects in long-term ciliogenesis assays or DNA-damage sensitization experiments [1][2]. This is particularly relevant for zebrafish models of polycystic kidney disease, where NEK1 inhibition has been linked to pronephric cyst formation [3].

Structure–Activity Relationship (SAR) Expansion Starting Point for Dual NEK1/NEK2 Inhibitor Optimization

For medicinal chemistry programs targeting dual NEK1/NEK2 inhibition, compound 31 serves as a synthetically tractable lead with documented SAR around the aminopyrazine core [1]. Its balanced dual inhibition profile (NEK1 IC50 0.17 μM; NEK2 IC50 0.23–0.30 μM) provides a baseline for systematic exploration of substituent effects on the 4-phenylpiperazine and pyridin-2-yl moieties [1]. The isothiazole scaffold differentiation evidence [4] further supports its selection over isoxazole-containing analogs, which redirect biological activity toward ion channel modulation rather than kinase inhibition [4].

Selectivity Profiling Reference for Aminopyrazine-Based Kinase Inhibitor Panels

Compound 31 can function as a reference standard in kinase selectivity panels designed to benchmark novel NEK inhibitors. The established selectivity data point—>100 μM against CHK1 [1]—provides a quantifiable threshold against which new analogs can be compared for selectivity improvements. Procurement of compound 31 for this purpose is justified by the availability of high-quality in vitro IC50 data generated under reproducible assay conditions documented in the peer-reviewed medicinal chemistry literature [1].

Quote Request

Request a Quote for N-(5-(4-phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.